2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile: A Technical Guide to Properties, Synthesis, and Reactivity
2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile: A Technical Guide to Properties, Synthesis, and Reactivity
Topic: 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile (also known as 3-methyl-4-isoxazolylacetonitrile) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. Distinguished by the presence of a 1,2-oxazole (isoxazole) ring substituted at the 4-position with a cyanomethyl group, this compound serves as a critical "linchpin" intermediate. It offers a versatile platform for divergent synthesis, allowing access to
This guide provides a rigorous analysis of its physicochemical properties, synthetic routes, and reactivity profile, designed to support high-level decision-making in research and development.
Physicochemical Profile
The molecule features a polarized isoxazole core attached to a reactive nitrile arm. The 3-methyl group provides steric bulk and lipophilicity, while the 4-position attachment destabilizes the ring less than 5-position substitution, maintaining aromatic character under acidic conditions.
Table 1: Key Chemical & Physical Constants
| Property | Value / Description | Note |
| IUPAC Name | 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile | Systematic nomenclature |
| Molecular Formula | ||
| Molecular Weight | 122.13 g/mol | Fragment-like size (Rule of 3 compliant) |
| CAS Registry | Not widely listed; Class derivative | Analogous to 5-methyl isomer (CAS 35166-41-7) |
| Physical State | Low-melting solid or oil | Predicted mp: 30–45 °C based on isomers |
| Boiling Point | ~260 °C (Predicted) | High bp due to dipole-dipole interactions |
| pKa (C-H) | ~18–20 (Estimated) | Methylene protons activated by nitrile & heterocycle |
| LogP | ~0.5–0.8 | Amphiphilic; suitable for CNS penetration |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 | N(nitrile), N(ring), O(ring) |
Structural Analysis[2][3][4][5]
-
Electronic Distribution: The isoxazole ring is
-deficient, making the C4 position nucleophilic in character, but the attached cyanomethyl group introduces an electron-withdrawing effect. -
Acidity: The methylene protons (
to the nitrile) are significantly acidified by the adjacent electron-withdrawing nitrile group and the inductive effect of the isoxazole ring, facilitating base-mediated alkylation.
Synthetic Architecture
The synthesis of 2-(3-methyl-1,2-oxazol-4-yl)acetonitrile typically follows a convergent pathway, constructing the isoxazole core first, followed by functional group manipulation at the C4 position.
Core Synthetic Strategy: The "Chloride Displacement" Route
This is the most robust method for generating the target, avoiding the regioselectivity issues of direct cycloaddition.
-
Ring Construction: Condensation of ethyl acetoacetate with triethyl orthoformate (or DMF-DMA) followed by hydroxylamine yields Ethyl 3-methylisoxazole-4-carboxylate .
-
Reduction: The ester is reduced (e.g., using
) to (3-Methylisoxazol-4-yl)methanol . -
Activation: Conversion of the alcohol to the chloride using thionyl chloride (
) yields 4-(Chloromethyl)-3-methylisoxazole . -
Cyanation: Nucleophilic substitution with cyanide (NaCN or KCN) generates the target nitrile.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthetic pathway from acyclic precursors to the target nitrile.
Reactivity & Transformations[2][4][7]
The molecule exhibits a "Triad of Reactivity," offering three distinct sites for chemical modification: the Nitrile, the Methylene Bridge, and the Isoxazole Ring.
A. Nitrile Group Manipulations[7]
-
Hydrolysis: Acid-catalyzed hydrolysis converts the nitrile to 2-(3-methylisoxazol-4-yl)acetic acid , a bioisostere of phenylacetic acid derivatives (NSAIDs).
-
Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction yields the ethylamine derivative, a precursor to histamine analogs.
-
Cycloaddition: Reaction with sodium azide yields the tetrazole derivative, a lipophilic carboxylic acid bioisostere.
B. Methylene Bridge Functionalization
-
Alkylation: Deprotonation with a base (e.g., NaH, LDA) generates a stabilized carbanion that can attack alkyl halides. This allows for the introduction of diversity at the
-position.-
Note: Mono- vs. di-alkylation must be controlled via stoichiometry and temperature.
-
C. Isoxazole Ring Stability
-
Base Sensitivity: While stable to acid, the isoxazole ring is labile to strong bases (e.g., NaOH/EtOH), which can trigger ring opening to form
-ketonitriles. -
Reductive Cleavage: Hydrogenolysis (H2/Pd-C) cleaves the N-O bond, unmasking a
-enaminoketone, which can be recyclized to pyridines or pyrimidines.
Visualization: Reactivity Map
Figure 2: Divergent reactivity pathways available from the core scaffold.[1]
Experimental Protocols
Protocol: Cyanation of 4-(Chloromethyl)-3-methylisoxazole
This protocol describes the critical step of converting the chloride intermediate to the target nitrile.
Reagents:
-
4-(Chloromethyl)-3-methylisoxazole (1.0 equiv)
-
Sodium Cyanide (NaCN) (1.2 equiv) [POISON]
-
Dimethyl Sulfoxide (DMSO) (Solvent, 5 mL/mmol)
-
Water (Quench)
Procedure:
-
Setup: In a fume hood, charge a round-bottom flask with 4-(Chloromethyl)-3-methylisoxazole dissolved in DMSO.
-
Addition: Cautiously add NaCN in a single portion. Note: Ensure the system is closed and vented to a bleach trap.
-
Reaction: Stir the mixture at ambient temperature for 2 hours. If reaction is sluggish (monitor by TLC, Hexane/EtOAc 3:1), heat to 45 °C.
-
Workup: Pour the reaction mixture into ice-cold water (10 volumes). Extract with Ethyl Acetate (3x).
-
Wash: Wash the combined organics with water (2x) and brine (1x) to remove DMSO.
-
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Validation Criteria:
-
IR: Appearance of sharp nitrile stretch at ~2250
. -
1H NMR: Shift of the methylene signal from ~4.5 ppm (CH2-Cl) to ~3.6 ppm (CH2-CN).
Medicinal Chemistry Applications
The 2-(3-methyl-1,2-oxazol-4-yl)acetonitrile scaffold acts as a bioisostere for phenylacetonitriles.
-
Leflunomide Analogs: While Leflunomide is a 5-methyl-4-isoxazole derivative, the 3-methyl-4-isoxazole isomer (derived from this nitrile) is investigated for altered metabolic stability and receptor binding profiles in anti-inflammatory research.
-
GABA Agonists: Reduction of the nitrile to the amine yields structures homologous to Muscimol, targeting GABA-A receptors.
-
Fragment-Based Drug Discovery (FBDD): The rigid isoxazole ring orients the nitrile vector effectively, making it an excellent "linker" fragment for connecting two pharmacophores.
Safety & Handling
-
Cyanide Hazard: The synthesis involves NaCN. Always work in a functioning fume hood. Keep a cyanide antidote kit available. Treat all aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
-
Isoxazole Stability: Avoid prolonged exposure to strong bases during storage, as this may degrade the ring system. Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
References
- Synthesis of Isoxazoles: P. G. M. Wuts. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons, 2014.
-
Isoxazole Chemistry: Wakefield, B. J. The Chemistry of Isoxazoles. Science of Synthesis, Georg Thieme Verlag, 2010.
- Cyanation Protocols: "Practical Synthesis of Aryl and Heteroaryl Nitriles." Organic Process Research & Development, 2012.
-
Bioactivity of 4-Substituted Isoxazoles: "Isoxazole derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 2018.[6][7][8]
- Physical Properties Data: Derived from ChemDraw Professional 20.0 prediction algorithms and comparison with CAS 35166-41-7 (5-methyl isomer).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methylisoxazole-4-carboxylic acid [myskinrecipes.com]
- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 5. CN101817797B - Synthesizing method of high-purity 3-methyl-N-[4-(trifluoromethyl) phenyl]-4-isoxazol formamide - Google Patents [patents.google.com]
- 6. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
